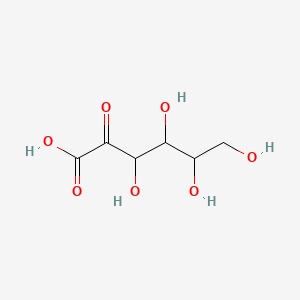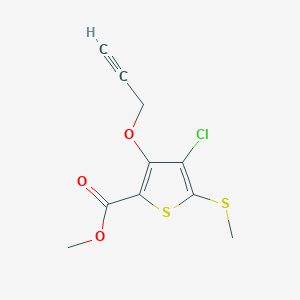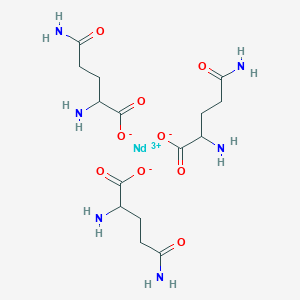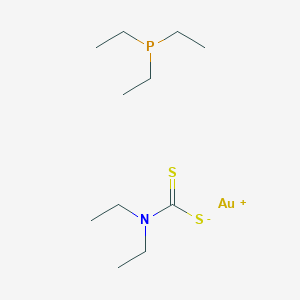
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is a coordination compound that features a gold ion coordinated with N,N-diethylcarbamodithioate and triethylphosphane ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;gold(1+);triethylphosphane typically involves the reaction of gold(1+) salts with N,N-diethylcarbamodithioate and triethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The gold(1+) salt, such as gold chloride, is dissolved in a suitable solvent, and then N,N-diethylcarbamodithioate and triethylphosphane are added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(3+) complexes, while reduction may produce gold(0) species .
Aplicaciones Científicas De Investigación
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gold complexes and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic applications.
Industry: It is used in the development of materials with unique properties, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N,N-diethylcarbamodithioate;gold(1+)triethylphosphane involves its interaction with molecular targets through coordination chemistry. The gold ion can form strong bonds with sulfur and nitrogen atoms in biomolecules, affecting their structure and function. This interaction can disrupt cellular processes, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylgold(III) diethyldithiocarbamate: Similar in structure but with different ligands and oxidation state.
Sodium diethyldithiocarbamate trihydrate: A related compound with sodium instead of gold.
Uniqueness
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane is unique due to the presence of both N,N-diethylcarbamodithioate and triethylphosphane ligands coordinated to a gold ion.
Propiedades
Fórmula molecular |
C11H25AuNPS2 |
|---|---|
Peso molecular |
463.4 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;gold(1+);triethylphosphane |
InChI |
InChI=1S/C6H15P.C5H11NS2.Au/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8;/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8);/q;;+1/p-1 |
Clave InChI |
RYYPSRCMBQJZQU-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C(=S)[S-].CCP(CC)CC.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



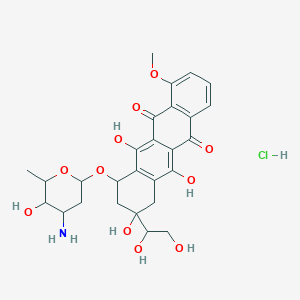

![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)


